molecular formula C11H7BrO B1279822 7-Bromonaphthalene-2-carbaldehyde CAS No. 627527-17-7

7-Bromonaphthalene-2-carbaldehyde

Cat. No.: B1279822
CAS No.: 627527-17-7
M. Wt: 235.08 g/mol
InChI Key: JJRAGKQULVEFTB-UHFFFAOYSA-N
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Description

7-Bromonaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H7BrO. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 7th position and an aldehyde group at the 2nd position. This compound is of significant interest in organic synthesis and material science due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromonaphthalene-2-carbaldehyde typically involves the bromination of naphthalene derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where naphthalene is first brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position. The brominated intermediate is then subjected to formylation using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 7-Bromonaphthalene-2-carbaldehyde in various applications depends on its reactivity and interaction with other molecules. In organic synthesis, its reactivity is primarily governed by the electrophilic nature of the aldehyde group and the nucleophilic substitution potential of the bromine atom. These properties enable it to participate in a wide range of chemical reactions, forming new bonds and functional groups .

Comparison with Similar Compounds

    7-Bromonaphthalene-1-carbaldehyde: Similar structure but with the aldehyde group at the 1st position.

    2-Bromonaphthalene-1-carbaldehyde: Bromine and aldehyde groups at different positions.

    7-Chloronaphthalene-2-carbaldehyde: Chlorine atom instead of bromine at the 7th position.

Uniqueness: 7-Bromonaphthalene-2-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which imparts distinct reactivity and properties. This makes it particularly valuable in targeted organic synthesis and material science applications.

Properties

IUPAC Name

7-bromonaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRAGKQULVEFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465474
Record name 7-bromonaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627527-17-7
Record name 7-bromonaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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